molecular formula C6H13Cl2NO B070040 Sevelamer hydrochloride CAS No. 182683-00-7

Sevelamer hydrochloride

Cat. No.: B070040
CAS No.: 182683-00-7
M. Wt: 186.08 g/mol
InChI Key: KHNXRSIBRKBJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sulconazole nitrate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving imidazole derivatives and their reactivity.

    Biology: The compound is studied for its antifungal properties and its effects on various fungal strains.

    Medicine: Sulconazole nitrate is extensively researched for its therapeutic potential in treating fungal infections.

    Industry: The compound is used in the formulation of topical antifungal creams and solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulconazole nitrate involves several steps. The process begins with alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol as a raw material. This compound reacts with sulfonyl chloride or sulfonic anhydride to form imidazole ethanol sulfonate. The imidazole ethanol sulfonate is then reacted with p-chlorobenzyl mercaptan or its derivative under alkaline conditions to produce sulconazole. Finally, sulconazole is salified with nitric acid to form sulconazole nitrate .

Industrial Production Methods

The industrial production of sulconazole nitrate follows the same synthetic route but is optimized for large-scale production. The process is characterized by simple and easily obtained raw materials, mild reaction conditions, and high product yield and purity. This makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sulconazole nitrate undergoes various chemical reactions, including substitution and oxidation. The compound’s imidazole ring and sulfur-containing side chain are particularly reactive.

Common Reagents and Conditions

Common reagents used in the reactions involving sulconazole nitrate include sulfonyl chloride, sulfonic anhydride, p-chlorobenzyl mercaptan, and nitric acid. The reactions typically occur under alkaline conditions and may require heating or sonication .

Major Products

The major product formed from the reactions involving sulconazole nitrate is the nitrate salt of sulconazole. This product is obtained through the salification of sulconazole with nitric acid .

Mechanism of Action

Sulconazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to increased permeability and leakage of cellular contents. The compound’s molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Properties

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXRSIBRKBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152751-57-0
Record name Sevelamer hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152751-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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